

Tat-NR2B9c: A Targeted Neuroprotective Peptide for Neurological Disorders

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tat-NR2Baa*

Cat. No.: *B13921894*

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Tat-NR2B9c, also known as NA-1 or Nerinetide, is a promising neuroprotective peptide that has garnered significant attention for its potential therapeutic applications in a range of neurological disorders, most notably ischemic stroke. This technical guide provides a comprehensive review of the existing literature on Tat-NR2B9c, focusing on its mechanism of action, preclinical and clinical applications, and detailed experimental protocols. The information is tailored for researchers, scientists, and professionals involved in drug development who are seeking a deeper understanding of this novel therapeutic agent.

Core Mechanism of Action

Tat-NR2B9c is a 20-amino-acid peptide derived from the C-terminus of the NMDA receptor subunit GluN2B (formerly NR2B), fused to the 11-amino-acid cell-penetrating peptide from the HIV-1 Tat protein. Its primary mechanism of action is the disruption of the interaction between the N-methyl-D-aspartate receptor (NMDAR) and the postsynaptic density protein-95 (PSD-95). [1][2] This targeted intervention uncouples the NMDAR from downstream excitotoxic signaling pathways without interfering with its normal physiological function.[1]

Under ischemic conditions, excessive glutamate release leads to overactivation of NMDARs, resulting in a massive influx of calcium ions. This triggers a cascade of neurotoxic events, including the activation of neuronal nitric oxide synthase (nNOS), which binds to PSD-95. The subsequent production of nitric oxide (NO) and its reaction with superoxide radicals to form peroxynitrite contributes significantly to neuronal damage.[1][3] Tat-NR2B9c competitively binds

to the PDZ1-2 domains of PSD-95, preventing the formation of the GluN2B-PSD-95-nNOS complex.[1][2] This selective disruption mitigates the production of NO and other reactive oxygen species, thereby reducing excitotoxic neuronal death.[1][3][4]

Furthermore, evidence suggests that Tat-NR2B9c also prevents NMDA-induced activation of neuronal NADPH oxidase (NOX2), a key source of superoxide production.[3][4] By blocking the phosphorylation of p47phox, a crucial step in NOX2 assembly, Tat-NR2B9c further attenuates oxidative stress.[3]

Signaling Pathway of Tat-NR2B9c in Neuroprotection

Caption: Tat-NR2B9c disrupts the excitotoxic cascade by preventing PSD-95 from linking NMDA receptors to nNOS.

Preclinical and Clinical Applications

Tat-NR2B9c has been investigated in various models of neurological disorders, with the most extensive research focused on ischemic stroke.

Ischemic Stroke

Preclinical Studies: Numerous preclinical studies in rodents and non-human primates have demonstrated the neuroprotective efficacy of Tat-NR2B9c in models of focal cerebral ischemia. These studies have consistently shown a reduction in infarct volume and improved neurological outcomes.

Animal Model	Ischemia Model	Tat-NR2B9c Dose	Administration Time	Key Findings	Reference
Rat	Transient MCAO	3 nmol/g	1 hour post-MCAO	30.3% reduction in infarct volume; significant improvement in neurological scores.	[5]
Mouse	Transient MCAO (60 min)	10 nmol/g	Post-MCAO	26.0% reduction in infarct volume.	[6]
Macaque	Embolic Stroke	2.6 mg/kg	3 hours post-MCAO	50-60% reduction in the number and volume of strokes.	[1][5]

Clinical Trials: The promising preclinical data led to the clinical development of Tat-NR2B9c (Nerinetide) for the treatment of acute ischemic stroke.

- ENACT Trial: This Phase 2 trial investigated the safety and efficacy of NA-1 in patients undergoing endovascular aneurysm repair, a procedure with a high risk of iatrogenic stroke. The results were encouraging, showing a reduction in the number and volume of ischemic lesions in the treated group compared to placebo.[7]
- ESCAPE-NA1 Trial: A large-scale Phase 3 trial, ESCAPE-NA1, evaluated the efficacy and safety of nerinetide in patients with acute ischemic stroke undergoing endovascular thrombectomy (EVT).[8][9] While the primary endpoint of improved functional outcome at 90 days was not met in the overall population, a pre-specified subgroup analysis of patients who did not receive alteplase showed a significant benefit with nerinetide treatment.[8][10]

Trial	Phase	Patient Population	Intervention	Primary Outcome	Key Findings	Reference
ENACT	2	Patients undergoing endovascular aneurysm repair	Single IV dose of NA-1 or placebo	Number and volume of new ischemic strokes on MRI	Fewer ischemic lesions in the NA-1 group.	[7]
ESCAPE-NA1	3	Patients with acute ischemic stroke undergoing EVT	Single 2.6 mg/kg IV dose of nerinetide or placebo	Favorable functional outcome (mRS 0-2) at 90 days	No significant difference in the overall population. Significant benefit in patients not treated with alteplase.	[8] [11]

Alzheimer's Disease

Preclinical studies have explored the potential of Tat-NR2B9c in models of Alzheimer's disease (AD). In a mouse model of AD induced by A β 1-42, Tat-NR2B9c was shown to improve spatial learning and memory.[\[12\]](#)[\[13\]](#) The proposed mechanism involves the perturbation of the interaction between PSD-95 and the NR2B-subtype receptors, which is dysregulated in AD.[\[12\]](#)[\[13\]](#)

Animal Model	Tat-NR2B9c Dose	Administration	Key Findings	Reference
A β 1-42 induced AD mouse model	Not specified	14 days after modeling	Improved spatial learning and memory.	[12] [13]

Experimental Protocols

In Vitro Excitotoxicity Assay

Objective: To assess the neuroprotective effect of Tat-NR2B9c against NMDA-induced excitotoxicity in primary neuronal cultures.

Methodology:

- Cell Culture: Primary cortical or hippocampal neurons are cultured for 10-12 days in vitro.
- Treatment: The culture medium is exchanged with a low-magnesium balanced salt solution to enhance NMDAR activity. Tat-NR2B9c is added at various concentrations (e.g., 0.05, 0.1, 0.5 $\mu\text{mol/L}$) 15 minutes prior to the addition of NMDA.
- Excitotoxic Insult: NMDA is added to the cultures at a final concentration of 100 $\mu\text{mol/L}$ for 30 minutes.
- Assessment of Cell Death: 24 hours after the NMDA insult, cell viability is assessed using methods such as lactate dehydrogenase (LDH) assay, propidium iodide staining, or automated cell counting.

In Vivo Stroke Model: Transient Middle Cerebral Artery Occlusion (tMCAO)

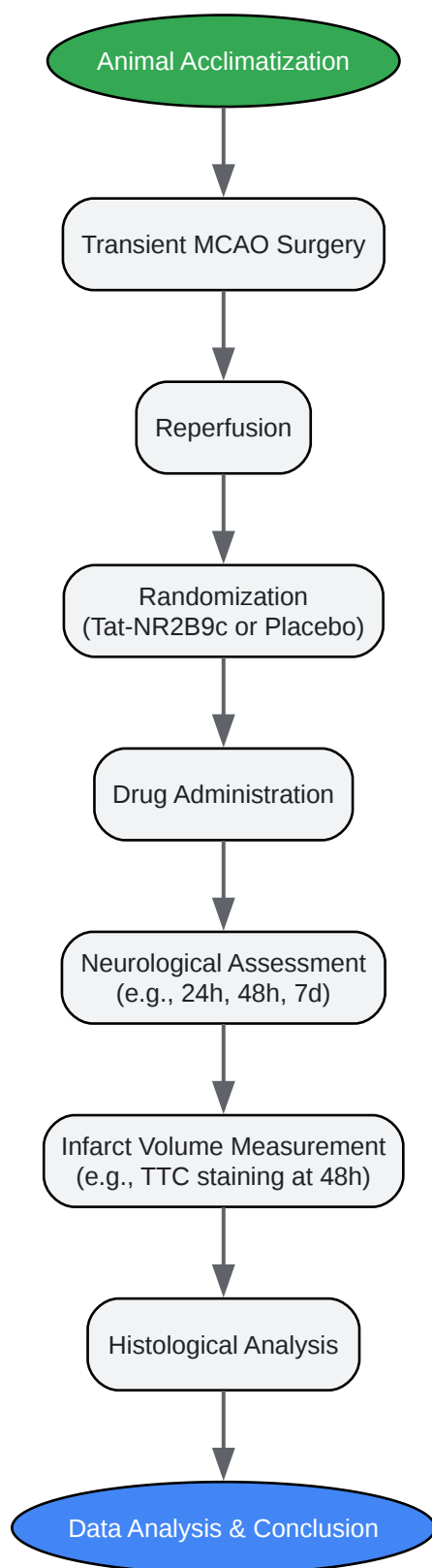
Objective: To evaluate the neuroprotective efficacy of Tat-NR2B9c in a rodent model of ischemic stroke.

Methodology:

- Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are used.

- **Surgical Procedure:** Anesthesia is induced and maintained. The middle cerebral artery is occluded for a specific duration (e.g., 60 or 90 minutes) using an intraluminal filament. Reperfusion is initiated by withdrawing the filament.
- **Drug Administration:** Tat-NR2B9c or placebo is administered intravenously or intraperitoneally at a predetermined time point relative to the onset of ischemia or reperfusion. Dosages are often in the range of 3-10 nmol/g for rodents.^[6]
- **Outcome Measures:**
 - **Neurological Deficit Scoring:** Behavioral tests (e.g., Bederson score, cylinder test) are performed at various time points post-surgery to assess motor and sensory deficits.
 - **Infarct Volume Measurement:** 24 or 48 hours after MCAO, animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Infarct volume is then quantified.
 - **Histology and Immunohistochemistry:** Brain sections can be further analyzed for markers of apoptosis (e.g., TUNEL staining), inflammation (e.g., Iba1 for microglia), and neuronal survival (e.g., NeuN).

Experimental Workflow for Preclinical Stroke Study



[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for evaluating Tat-NR2B9c in a preclinical model of stroke.

Conclusion

Tat-NR2B9c represents a targeted and promising therapeutic strategy for neurological disorders characterized by excitotoxicity. Its well-defined mechanism of action, coupled with a substantial body of preclinical and clinical evidence, particularly in the context of ischemic stroke, underscores its potential as a neuroprotective agent. This technical guide provides a foundational overview for researchers and drug development professionals, summarizing the key data and methodologies associated with the investigation of Tat-NR2B9c. Further research is warranted to fully elucidate its therapeutic potential across a broader spectrum of neurological conditions and to optimize its clinical application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery and development of NA-1 for the treatment of acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencedaily.com [sciencedaily.com]
- 8. professional.heart.org [professional.heart.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. journal.uns.ac.id [journal.uns.ac.id]
- 11. researchgate.net [researchgate.net]
- 12. Tat-NR2B9c prevent cognitive dysfunction in mice modeling Alzheimer's Disease induced by A β 1-42 via perturbing PSD-95 interactions with NR2B-subtype receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Tat-NR2B9c: A Targeted Neuroprotective Peptide for Neurological Disorders]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13921894#literature-review-on-tat-nr2baa-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com